REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CO[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[O:24][CH2:25][C:26]([CH3:29])([CH3:28])[N:27]=1>O1CCCC1>[CH2:1]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[O:24][CH2:25][C:26]([CH3:29])([CH3:28])[N:27]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
dodecylmagnesium bromide
|
Quantity
|
30.13 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C=1OCC(N1)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant yellow solution was stirred under argon at ambient temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice water bath
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous ammonium chloride (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted into diethyl ether (100 ml)
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase
|
Type
|
CUSTOM
|
Details
|
afforded a colorless oil which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography over silica gel with 5 percent ethyl acetate in hexane as eluant
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)C=1OCC(N1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |